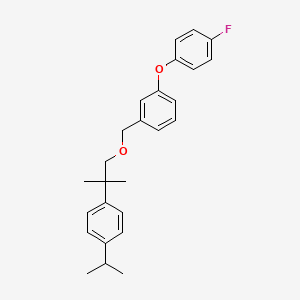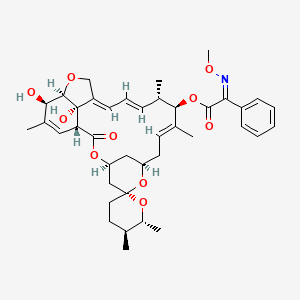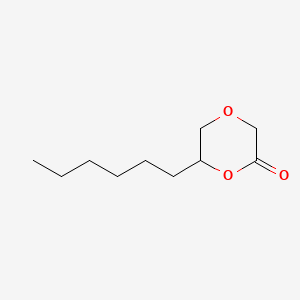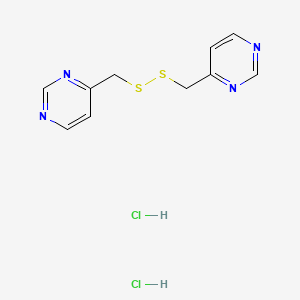
Pyrimidine, 4,4'-(dithiodimethylene)bis-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride: is a compound that belongs to the pyrimidine family, which is a class of aromatic heterocyclic organic compounds. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound features a dithiodimethylene bridge linking two pyrimidine rings, and it is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride typically involves the reaction of pyrimidine derivatives with dithiodimethylene reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of catalysts such as zinc chloride (ZnCl2) to promote the coupling reactions. The process may also involve the use of triethyl orthoformate and ammonium acetate to achieve high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiodimethylene bridge to simpler thiol groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-methylpiperazine can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit the production of prostaglandin E2 (PGE2) and the activity of cyclooxygenase-2 (COX-2), which are key mediators of inflammation . Additionally, it may interact with DNA and RNA, affecting cellular processes and gene expression .
Comparación Con Compuestos Similares
Pyrimidine-4,6-diamine derivatives: These compounds share a similar pyrimidine core structure and are used in various pharmaceutical applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anticancer properties and are structurally related to pyrimidines.
Bis-pyrimidine derivatives: These compounds feature two pyrimidine rings linked by various bridges and have applications in antimicrobial and DNA photocleavage activities.
Uniqueness: Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride is unique due to its dithiodimethylene bridge, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not observed with other pyrimidine derivatives .
Propiedades
Número CAS |
119396-03-1 |
|---|---|
Fórmula molecular |
C10H12Cl2N4S2 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
4-[(pyrimidin-4-ylmethyldisulfanyl)methyl]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C10H10N4S2.2ClH/c1-3-11-7-13-9(1)5-15-16-6-10-2-4-12-8-14-10;;/h1-4,7-8H,5-6H2;2*1H |
Clave InChI |
ANLIOBHAWOOKHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN=C1CSSCC2=NC=NC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


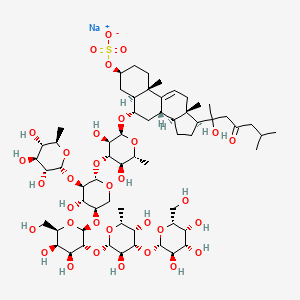
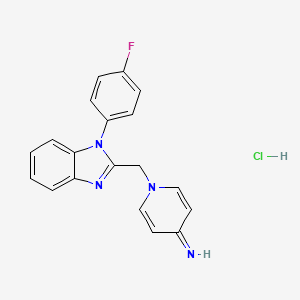
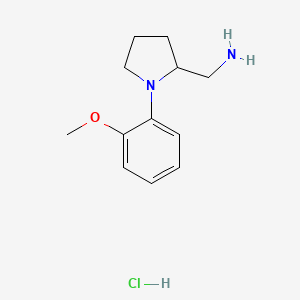
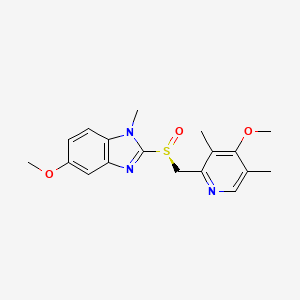
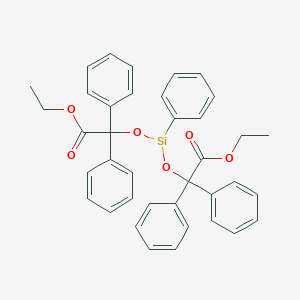
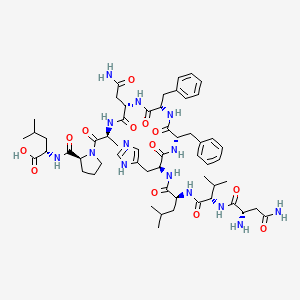

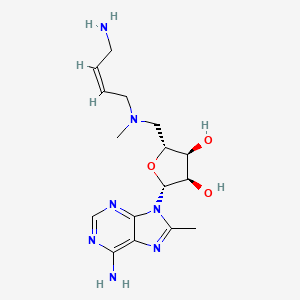
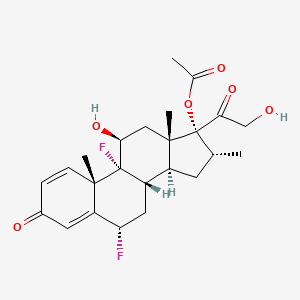
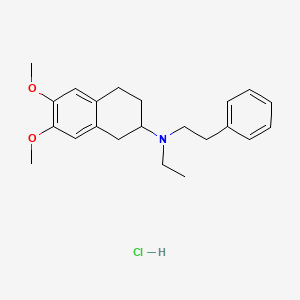
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
